molecular formula C18H22N2O2 B2912974 N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-82-2

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2912974
CAS No.: 852368-82-2
M. Wt: 298.386
InChI Key: WNYWYXNFOLINIT-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
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Scientific Research Applications

Cyclohepta[b]indoles in Drug Design

Cyclohepta[b]indoles, sharing structural similarities with N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, exhibit a wide range of biological activities. These include inhibition of adipocyte fatty-acid-binding protein (A-FABP), deacetylation of histones, inhibition of leukotriene production, p53 modulation, antituberculosis, and anti-HIV activities. The significant interest in these molecules from the pharmaceutical industry for potential therapeutic applications is underscored by numerous patents focusing on the cyclohepta[b]indole structure motif. The efficient synthesis of highly functionalized and unsymmetrically substituted cyclohepta[b]indoles has become a central focus for synthetic organic chemists due to their potential as pharmaceutical compounds (Stempel & Gaich, 2016).

Methodological Advances in Synthesis

The development of novel methodologies for synthesizing cyclohepta[b]indoles, overcoming the limitations of traditional Fischer indole synthesis, has been pivotal. For instance, a strategy utilizing a concise (4 + 3) cycloaddition–cyclization–elimination sequence for synthesizing highly functionalized cyclohepta[b]indoles has been described, highlighting the innovative approaches to constructing these complex molecular scaffolds (He et al., 2014).

Applications in Neuroscience

Indole derivatives, including structures related to this compound, have been explored for their potential anticonvulsant properties. For example, certain cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines and indolo[3,2,1-hi]indoles have shown promising results in preclinical models for anticonvulsant activity, demonstrating the therapeutic potential of indole derivatives in the treatment of neurological disorders (Stanton & Ackerman, 1983).

Potential for CB2 Receptor Ligands

Research into indol-3-yl-oxoacetamides has identified potent and selective ligands for the cannabinoid receptor type 2 (CB2), indicating the utility of this structural motif in developing new treatments for conditions modulated by the CB2 receptor. Preliminary biological evaluations have highlighted the fluorinated derivative of N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide as a potent and selective CB2 ligand (Moldovan et al., 2017).

Properties

IUPAC Name

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20-13-8-4-2-3-5-9-13/h6-7,10-11,13,19H,2-5,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYWYXNFOLINIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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